Dalbavancin is a semi-synthetic lipoglycopeptide antibiotic [, , ] classified as a second-generation glycopeptide [, , ]. It exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [, , , , ]. In scientific research, dalbavancin serves as a valuable tool for understanding bacterial resistance mechanisms, exploring novel therapeutic strategies, and developing new antimicrobial agents.
Dalbavancin belongs to the class of glycopeptide antibiotics, which inhibit bacterial cell wall synthesis. Its classification as a lipoglycopeptide arises from its structural modifications that enhance its pharmacological properties compared to earlier glycopeptides like vancomycin. The compound is notable for its long half-life, allowing for less frequent dosing compared to other antibiotics.
The synthesis of dalbavancin involves several key steps:
Dalbavancin has a complex molecular structure characterized by a glycopeptide backbone with a lipophilic side chain. Its molecular formula is CHNO, and it has a molecular weight of approximately 1570.4 g/mol. The structure includes multiple stereocenters and features that contribute to its antibacterial activity.
Dalbavancin undergoes various chemical reactions during its synthesis and degradation:
Dalbavancin exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits transglycosylation and transpeptidation processes critical for cell wall synthesis, ultimately leading to cell lysis and death.
Dalbavancin is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, particularly those resistant to other treatments. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: